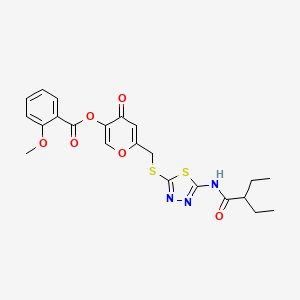![molecular formula C18H21N3O2 B2399741 N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1427667-97-7](/img/structure/B2399741.png)
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, commonly known as CCPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CCPB is a small molecule that belongs to the benzamide class of compounds and is characterized by its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of CCPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. CCPB has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of misfolded and damaged proteins, which can lead to the accumulation of toxic proteins and the development of various diseases.
Biochemical and Physiological Effects:
CCPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a promising candidate for the treatment of various inflammatory and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CCPB is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. However, CCPB also has some limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities, and its potential toxicity, which requires careful handling and testing.
Orientations Futures
There are several future directions for research on CCPB, including the development of new synthetic methods for its production, the optimization of its pharmacological properties, and the identification of new therapeutic applications. Some potential areas of interest include the use of CCPB as a tool for studying the mechanisms of action of various drugs, the development of new therapeutic strategies for cancer and neurodegenerative disorders, and the exploration of its potential use as an anti-inflammatory and neuroprotective agent.
In conclusion, CCPB is a novel chemical compound that has shown great potential for use in various fields of scientific research. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks promising for this exciting new compound.
Méthodes De Synthèse
The synthesis of CCPB involves a multi-step process that starts with the reaction of 3-aminobenzamide with cyclopropylcyanide to form N-(1-cyano-1-cyclopropylethyl)-3-aminobenzamide. This intermediate is then reacted with 2-oxopyrrolidine to form the final product, N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. The synthesis of CCPB is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
CCPB has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. CCPB has also been studied for its potential use as a tool in biochemical and pharmacological research, where it can be used to study the mechanisms of action of various drugs and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(12-19,15-7-8-15)20-17(23)14-5-2-4-13(10-14)11-21-9-3-6-16(21)22/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSEPMGWCWHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)

![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)

![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)




![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)


![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)